Stereochemistry-Dependent Mechanism of Aromatase Inhibition
The 6β-isomer of 6-bromoandrostenedione acts as a mechanism-based irreversible inactivator of human placental aromatase, while the 6α-isomer is a competitive inhibitor [1]. This dual-mechanism capability within a single core scaffold is not observed in comparator compounds like Formestane (irreversible only) [2] or Atamestane (competitive only) [3].
| Evidence Dimension | Inhibition Mechanism and Kinetic Constants |
|---|---|
| Target Compound Data | 6β-BrA: Ki = 0.8 µM, kinact = 0.025 min⁻¹; 6α-BrA: Ki = 3.4 nM |
| Comparator Or Baseline | Atamestane: Ki = 250 nM (competitive); Formestane: irreversible inactivator |
| Quantified Difference | 6β-BrA Ki is 3.1-fold higher than Atamestane Ki; 6α-BrA Ki is 73.5-fold lower than Atamestane Ki. Mechanism control via epimer is unique. |
| Conditions | Human placental microsomal aromatase; tritiated water release assay with [1β-³H]androstenedione; 0.1 M phosphate buffer, pH 7.4, 30°C. |
Why This Matters
This compound uniquely enables researchers to study both competitive and mechanism-based inhibition within the same molecular framework, making it an indispensable tool for probing aromatase active site topology and catalytic mechanism.
- [1] Osawa, Y., Yarborough, C., & Osawa, Y. (1987). Stereochemistry of the functional group determines the mechanism of aromatase inhibition by 6-bromoandrostenedione. Endocrinology, 121(3), 1010–1016. View Source
- [2] Brodie, A. M., Garrett, W. M., Hendrickson, J. R., Tsai-Morris, C. H., Marcotte, P. A., & Robinson, C. H. (1981). Inactivation of aromatase in vitro by 4-hydroxy-4-androstene-3,17-dione and 4-acetoxy-4-androstene-3,17-dione and sustained effects in vivo. Steroids, 38(6), 693–702. View Source
- [3] el Etreby, M. F., Nishino, Y., Habenicht, U. F., & Henderson, D. (1991). Atamestane, a new aromatase inhibitor for the management of benign prostatic hyperplasia. Journal of Andrology, 12(6), 403–414. View Source
